Befuraline

Übersicht

Beschreibung

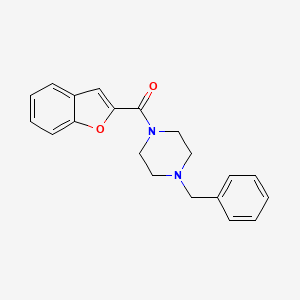

Befuralin, auch bekannt als 1-Benzofuran-2-yl(4-Benzylpiperazin-1-yl)methanon, ist ein psychoaktives Medikament, das zur chemischen Klasse der Piperazine gehört. Es wurde in den 1970er Jahren in Deutschland entwickelt und hat stimulierende und antidepressive Wirkungen. Obwohl es in Deutschland und Frankreich einige Verwendung fand, hat es sich nie weit verbreitet .

Herstellungsmethoden

Befuralin wird durch eine einstufige Kupplungsreaktion zwischen Benzofuran-2-carbonsäure und Benzylpiperazin synthetisiert. Die Reaktion beinhaltet die Bildung einer Amidbindung zwischen der Carbonsäuregruppe der Benzofuran-2-carbonsäure und der Amingruppe des Benzylpiperazins . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungssubstanzen wie 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid und N-Ethyl-N,N-Diisopropylamin in einem Lösungsmittel wie N,N-Dimethylformamid bei Raumtemperatur .

Chemische Reaktionsanalyse

Befuralin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Befuralin kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Befuralin in seine entsprechenden Amine umwandeln.

Substitution: Befuralin kann nucleophile Substitutionsreaktionen eingehen, bei denen die Benzylgruppe durch andere Substituenten ersetzt werden kann. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid.

Vorbereitungsmethoden

Befuraline is synthesized through a one-step coupling reaction between benzofuran-2-carboxylic acid and benzylpiperazine. The reaction involves the formation of an amide bond between the carboxylic acid group of benzofuran-2-carboxylic acid and the amine group of benzylpiperazine . The reaction conditions typically involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in a solvent like N,N-dimethylformamide at room temperature .

Analyse Chemischer Reaktionen

Befuraline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Befuraline exhibits stimulant and antidepressant effects, attributed to its active metabolite, benzylpiperazine. Research indicates that it acts on various neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

This compound has been investigated as an antidepressant, particularly in cases of unipolar endogenous depression. A notable study involved 29 inpatients who were administered oral doses ranging from 100 to 300 mg per day. The study utilized various assessment tools, including the Hamilton Depression Rating Scale (HDRS) and Beck Depression Inventory, to measure treatment efficacy.

| Study Parameter | Results |

|---|---|

| Total HDRS Score Improvement | Significant (p < 0.01) after one week |

| Patient Withdrawal Rate | 11 out of 29 due to intolerance |

| Satisfactory Response Rate | 41% (12 patients) |

This study highlighted that while some patients experienced intolerable side effects related to stimulation, a significant portion benefited from the treatment .

Behavioral Studies

This compound's effects on behavior have been explored through various experimental studies. For instance, research comparing this compound with traditional antidepressants demonstrated its potential in modulating behavioral responses under stress conditions. In chronic experiments involving adult male cats, this compound was shown to alter behavioral changes induced by reserpine, a drug known to induce depressive symptoms .

Safety and Tolerability

While this compound shows promise as an antidepressant, safety and tolerability remain critical considerations. Reports indicate that some patients may experience side effects such as insomnia and agitation. However, most studies suggest that it is generally well-tolerated when dosed appropriately .

Wirkmechanismus

Befuraline exerts its effects by acting as a serotonin-norepinephrine-dopamine releasing agent. It increases the levels of these neurotransmitters in the brain, leading to its antidepressant and stimulant effects . The molecular targets and pathways involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Befuralin ist anderen Verbindungen der chemischen Klasse der Piperazine ähnlich, wie z. B. Fipexid und Piberalin . Befuralin ist einzigartig in seiner Kombination aus stimulierenden und antidepressiven Wirkungen. Im Gegensatz zu einigen anderen Piperazinderivaten hat sich Befuralin nicht als Freizeitdroge weit verbreitet oder missbraucht .

Referenzen

Biologische Aktivität

Befuraline, also known as DIV-154, is a psychoactive compound belonging to the piperazine class of drugs. It was developed in Germany during the 1970s and has garnered attention for its potential antidepressant properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical studies.

This compound is synthesized through a one-step coupling reaction between coumarilic acid and benzylpiperazine, resulting in an amide formation. Its unique structure differentiates it from traditional tricyclic antidepressants (TCAs) and suggests a distinct mechanism of action.

Proposed Mechanisms

- Inhibition of Neurotransmitter Uptake : this compound is believed to inhibit the uptake of norepinephrine and serotonin, which are critical neurotransmitters involved in mood regulation .

- Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase activity, contributing to increased levels of cyclic AMP (cAMP) in neuronal cells .

- Adrenergic Activity : this compound appears to exert a direct influence on central adrenergic structures, enhancing alertness and responsiveness without sedative effects .

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly its antidepressant activity. Below are key findings from research studies:

Clinical Studies

Clinical evaluations have provided insights into the efficacy and safety profile of this compound:

-

Study on Unipolar Endogenous Depression :

- Participants : 29 inpatients diagnosed with unipolar endogenous depression.

- Dosage : Administered oral doses ranging from 100 to 300 mg/day.

- Results : Statistically significant improvement in Hamilton Depression Rating Scale (HDRS) scores after one week (p < 0.01). Approximately 41% of patients showed satisfactory response rates .

- Behavioral Models in Animals :

- Neurochemical Studies :

Case Studies

A notable case study involved a patient cohort undergoing treatment with this compound who exhibited varying degrees of response based on their depression classification:

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJFPBZWUFLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41716-84-1 (mono-hydrochloride) | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046206 | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-30-0 | |

| Record name | Befuraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFURALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.